(2Z)-N-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves an efficient one-pot method . Specifically, it is synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. Notably, this method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups. The reaction scope encompasses various amidoxime and isatoic anhydride derivatives, including aryl, hetaryl, and cycloalkyl substitutions .
Molecular Structure Analysis
- Intriguingly, the compound exhibits intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH₂ group .
Chemical Reactions Analysis
The compound’s reactivity and potential transformations are essential considerations. Given its 1,2,4-oxadiazole core, it may participate in various reactions, including rearrangements due to its low aromaticity and the presence of a weak O–N bond. Organic synthesis strategies can leverage these characteristics .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
N-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O2/c1-3-9-16(10-4-1)21-25-23(28-26-21)19-15-17-11-7-8-14-20(17)27-22(19)24-18-12-5-2-6-13-18/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTXCQYXOURVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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